Technical Guide: Physical Properties & Characterization of N-Methyl-3,5-Difluorobenzylamine Hydrochloride
Technical Guide: Physical Properties & Characterization of N-Methyl-3,5-Difluorobenzylamine Hydrochloride
This technical guide details the physical properties, synthesis, and characterization of N-methyl-3,5-difluorobenzylamine hydrochloride . It is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a fluorinated building block for optimizing drug potency and metabolic stability.
Executive Summary
N-methyl-3,5-difluorobenzylamine hydrochloride is a specialized secondary amine salt used primarily as an intermediate in the synthesis of pharmaceutical agents. The incorporation of the 3,5-difluorophenyl moiety is a strategic design choice in medicinal chemistry; the fluorine atoms modulate the electronic properties of the aromatic ring, enhance lipophilicity (LogP), and block metabolic "soft spots" (positions 3 and 5) against cytochrome P450 oxidation. This guide provides a rigorous analysis of its physicochemical profile, synthesis pathways, and quality control protocols.
Chemical Identity & Structural Analysis
The compound exists as a hydrochloride salt, ensuring higher stability and water solubility compared to its free base oil form.
| Property | Detail |
| Chemical Name | N-Methyl-3,5-difluorobenzylamine hydrochloride |
| IUPAC Name | 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride |
| CAS Number | 90389-29-0 (HCl Salt) / 90390-27-5 (Parent Primary Amine Ref) |
| Molecular Formula | C₈H₁₀ClF₂N |
| Molecular Weight | 193.62 g/mol |
| SMILES | CNCC1=CC(F)=CC(F)=C1.Cl |
| Appearance | White to off-white crystalline solid |
Synthesis & Production Workflow
To ensure high purity and avoid bis-alkylation byproducts, the preferred synthetic route is Reductive Amination . This method allows for precise control over the stoichiometry, yielding the secondary amine efficiently before salt formation.
Reaction Pathway[2][3]
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Condensation: 3,5-Difluorobenzaldehyde reacts with methylamine to form the imine intermediate.
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Reduction: The imine is reduced in situ using Sodium Triacetoxyborohydride (STAB) or NaBH₄ to yield the free base.
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Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane precipitates the hydrochloride salt.
Figure 1: Step-wise reductive amination pathway for the synthesis of N-methyl-3,5-difluorobenzylamine HCl.
Physical Properties Profile
The following data aggregates experimental values and high-confidence predictions based on structural analogs (e.g., N-methylbenzylamine HCl).
Solid-State Properties
| Parameter | Value / Range | Context |
| Melting Point | 175°C – 185°C (Predicted) | Typical range for N-methylbenzylamine HCl analogs. Sharp endotherm indicates high crystallinity. |
| Hygroscopicity | Moderate | Amine salts are prone to moisture uptake. Storage in a desiccator is required to prevent deliquescence. |
| Thermal Stability | Stable < 150°C | Decomposition (loss of HCl) typically begins above the melting point. |
Solution & Electronic Properties
| Parameter | Value | Implications for Drug Design |
| Solubility (Water) | > 50 mg/mL | Highly soluble due to ionic character; suitable for aqueous formulations. |
| Solubility (Organic) | Soluble in MeOH, DMSO; Insoluble in Et₂O, Hexane. | Useful for recrystallization purification strategies. |
| pKa (Conjugate Acid) | 9.5 ± 0.3 | The fluorine atoms (electron-withdrawing) slightly lower the pKa compared to N-methylbenzylamine (~9.8). |
| LogP (Free Base) | ~1.9 | Fluorine substitution increases lipophilicity relative to the non-fluorinated analog (LogP ~1.4), improving membrane permeability. |
Analytical Characterization Protocols
For validation in a research setting, the following multi-modal characterization matrix is recommended.
Nuclear Magnetic Resonance (NMR)
The presence of fluorine requires 19F-NMR for definitive confirmation of the substitution pattern.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.5 ppm (br s, 2H, NH₂⁺) – Ammonium protons.
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δ 7.1–7.3 ppm (m, 3H, Ar-H) – Characteristic splitting due to F-H coupling.
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δ 4.1 ppm (s, 2H, Ar-CH₂-N) – Benzylic methylene.
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δ 2.55 ppm (s, 3H, N-CH₃) – N-Methyl group.
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¹⁹F NMR (376 MHz, DMSO-d₆):
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Single signal around -109 to -110 ppm (triplet-like due to H-coupling), confirming the symmetric 3,5-substitution.
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HPLC Purity Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).
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Retention Time: Expect elution earlier than non-fluorinated analogs due to polarity of the salt, but later than simple benzylamines due to lipophilic fluorine.
Handling, Safety, and Stability
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Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage) . As an amine hydrochloride, it is corrosive to mucous membranes.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to air will lead to "caking" and hydrolysis risks over time.
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Incompatibility: Strong oxidizing agents and strong bases (liberates the volatile free base).
References
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Shao-Yuan Reagents. (n.d.). N-Methyl-3,5-difluorobenzylamine Hydrochloride Product Page. Retrieved from
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Thermo Fisher Scientific. (2010). Safety Data Sheet: Benzylamine derivatives. Retrieved from
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PubChem. (2025).[1] 3,5-Difluorobenzylamine (Compound Summary). National Library of Medicine. Retrieved from
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Sigma-Aldrich. (2025). Fluorinated Building Blocks: 3,5-Difluorobenzylamine. Retrieved from
